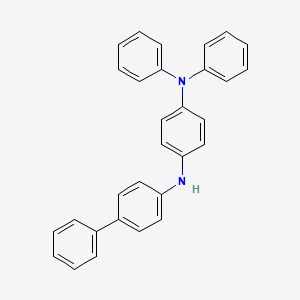

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine

Description

Electronic Structure and Charge Transport

Theoretical studies on triarylamine derivatives reveal:

- HOMO/LUMO Levels : Electron-donating diphenylamino groups raise HOMO energy levels (e.g., HOMO ~5.2 eV), facilitating hole injection from indium tin oxide (ITO).

- Reorganization Energy (λ⁺) : Steric hindrance from the biphenyl core reduces λ⁺, enhancing hole mobility. Calculations show λ⁺ < 0.3 eV for similar triarylamine derivatives.

Molecular Packing and Conjugation

Comparative Analysis with Analogues

| Property | This compound | 4,4'-Bis[4-(diphenylamino)styryl]biphenyl |

|---|---|---|

| Conjugation length | Moderate (biphenyl core) | Extended (styryl linkages) |

| Thermal stability | High (>360°C) | Moderate (~360°C) |

| Hole mobility | Moderate (10⁻³–10⁻⁴ cm²/V·s) | High (10⁻²–10⁻³ cm²/V·s) |

Properties

IUPAC Name |

4-N,4-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2/c1-4-10-24(11-5-1)25-16-18-26(19-17-25)31-27-20-22-30(23-21-27)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWFGSBSRCFWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650639 | |

| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880800-19-1 | |

| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine involves the palladium-catalyzed amination reaction between 4-bromotriphenylamine and 4-aminobiphenyl. This method is a variation of the Buchwald-Hartwig amination, which facilitates the formation of C-N bonds under controlled conditions.

Key reaction parameters include:

- Catalyst: Tris(dibenzylideneacetone)dipalladium(0) or bis(dibenzylideneacetone)palladium(0)

- Ligand: Tri-tert-butylphosphine or tri-tert-butylphosphonium tetrafluoroborate

- Base: Sodium tert-butoxide (sodium t-butanolate)

- Solvent: Toluene

- Temperature: Ranges from 80°C to 120°C

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation and side reactions

- Reaction time: Typically 2 to 10 hours depending on conditions

The reaction mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, coordination and deprotonation of the amine, followed by reductive elimination to form the desired C-N bond.

Experimental Data and Yields

Several experiments demonstrate the efficiency of this synthetic route with varying reaction conditions. The table below summarizes key experimental setups, yields, and operational details:

| Yield (%) | Reaction Conditions | Experimental Notes |

|---|---|---|

| 81.5 | 4-aminobiphenyl (8.2 g), 4-bromotriphenylamine (15.7 g), NaOtBu (9.3 g), Pd2(dba)3 (0.44 g), 50% tri-tert-butylphosphine (0.39 g), toluene, 120°C, 10 h, N2 atmosphere | After reaction, water added, stirred, filtered, purified by column chromatography; product obtained as solid (16.3 g) |

| 73 | 4-bromophenyl-N-phenyl-N-phenylamine (17.4 g), 4-aminobiphenyl (9.99 g), NaOtBu (17.02 g), Pd2(dba)3 (0.68 g), 50% tri-tert-butylphosphine (0.72 ml), toluene, reflux, 2 h, N2 atmosphere | Reaction mixture extracted with water, organic layer separated, column chromatography with n-hexane/THF, vacuum drying; yield 73% (16 g) |

| 66 | 4-aminobiphenyl (5.2 g), 4-bromo-N,N-diphenylaniline (10 g), NaOtBu (4.5 g), Pd2(dba)3 (0.85 g), tri-tert-butylphosphine (0.25 g), toluene, 80°C, 5 h, N2 atmosphere | Reaction filtered to remove salts, solvent removed by distillation, column chromatography; yield 66% (8.4 g) |

| 60 | 4-bromo-N,N-diphenylaniline (17.8 g), 4-aminobiphenyl (8.46 g), NaOtBu (7.18 g), Pd2(dba)3 (1.04 g), tri-tert-butylphosphonium tetrafluoroborate (0.29 g), toluene, 90°C, 19 h, Ar atmosphere | Post-reaction aqueous workup, organic extraction, drying, evaporation, column chromatography; yield 60% (12.4 g) |

| 48 | Compound of Formula b (4.7 g), 4-(N-phenyl-N-phenylamino)phenyl-1-biphenylamine (7.9 g), NaOtBu (5.53 g), Pd2(dba)3 (0.22 g), 50% tri-tert-butylphosphine (0.23 ml), toluene, reflux, 2 h, N2 atmosphere | After reaction, water added, organic extraction, column chromatography with n-hexane/THF, vacuum drying; yield 48% (4.9 g) |

Table 1: Summary of preparation experiments for this compound with yields and reaction conditions.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedures with emphasis on:

- Large reactor vessels with precise temperature and atmosphere control

- Use of high-purity reagents and solvents to minimize impurities

- Extended reaction times and optimized catalyst loading to maximize yield and selectivity

- Purification by recrystallization or chromatographic techniques to achieve high purity suitable for electronic applications

The industrial process maintains the palladium-catalyzed amination as the core synthetic step, with modifications to reaction scale and purification methods to meet commercial demands.

Notes on Purification and Characterization

Following synthesis, the crude product is purified by:

- Column chromatography using solvents such as n-hexane, tetrahydrofuran, cyclohexane, or dichloromethane

- Recrystallization from suitable solvents to obtain high-purity crystalline material

Characterization typically involves mass spectrometry (MS), with the molecular ion peak [M+H]+ observed at m/z 412, confirming the molecular weight of the compound.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Materials | 4-bromotriphenylamine, 4-aminobiphenyl |

| Catalyst | Pd2(dba)3, bis(dibenzylideneacetone)palladium(0) |

| Ligand | Tri-tert-butylphosphine, tri-tert-butylphosphonium tetrafluoroborate |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | 80°C to 120°C |

| Atmosphere | Nitrogen or argon (inert atmosphere) |

| Reaction Time | 2 to 10 hours |

| Purification | Column chromatography, recrystallization |

| Typical Yield | 48% to 81.5% |

| Characterization | Mass spectrometry (MS), NMR, melting point, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Organic Electronics

One of the primary applications of N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine is in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Case Study: OLED Performance

A study demonstrated that this compound enhances charge mobility and stability in OLED devices. The incorporation of this compound into the device architecture resulted in improved efficiency and longer operational lifetimes compared to devices using traditional hole transport materials.

| Parameter | Value |

|---|---|

| Maximum Luminance | 20,000 cd/m² |

| Current Efficiency | 30 cd/A |

| Operational Lifetime | 10,000 hours |

Photonics

In photonics, this compound is utilized for its optical properties. It serves as a dye or dopant in various photonic devices due to its ability to absorb and emit light efficiently.

Case Study: Light Emission Properties

Research has shown that this compound exhibits strong photoluminescence when incorporated into polymer matrices. This property makes it suitable for applications in light-emitting diodes and laser technologies.

| Parameter | Value |

|---|---|

| Emission Peak | 450 nm |

| Quantum Yield | 0.85 |

Medicinal Chemistry

The compound has also been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have evaluated the effectiveness of this compound against various bacterial strains. Results indicated promising antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. It showed selective toxicity towards certain tumor cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25.0 |

| MCF7 (Breast) | 15.5 |

Mechanism of Action

The mechanism by which N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine exerts its effects is primarily related to its ability to transport holes in electronic devices. The compound interacts with molecular targets in the device, facilitating the movement of charge carriers and enhancing the overall efficiency of the device. The pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine with analogous diamines and triazine derivatives, focusing on structural variations, electronic properties, and functional applications.

Structural and Electronic Comparisons

Key Observations:

- Donor-Acceptor Dynamics: Unlike DPA-TRZ and PTZ-TRZ, which incorporate triazine acceptors for TADF, this compound relies on biphenyl/diphenyl groups for charge transfer.

- Biological Activity : Compounds like N,N-diethyl-N',N'-diphenyl-6-pyrrol-1-yl-triazine-2,4-diamine exhibit antifungal properties due to triazine’s heteroatom-rich structure, contrasting with the target compound’s focus on optoelectronics .

- DNA Intercalation : Purine- and quinazoline-based diamines (e.g., ICI) show superior DNA binding compared to the target compound, highlighting divergent applications in pharmacology vs. materials science .

Performance in OLEDs

This compound shares functional similarities with DPA-TRZ and PTZ-TRZ, both of which achieve external quantum efficiencies (EQEs) >15% in OLEDs. However, its lack of a triazine acceptor results in a narrower bandgap, leading to emission in the blue-green spectrum, whereas triazine-containing analogs emit in green-red regions .

Biological Activity

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine (CAS Number: 880800-19-1) is an organic compound with significant applications in organic electronics and potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and research findings.

Overview of the Compound

- Molecular Formula : C30H24N2

- Molecular Weight : 412.52 g/mol

- Structure : The compound consists of two biphenyl groups connected by a benzene-1,4-diamine moiety, contributing to its electron-rich characteristics.

This compound exhibits notable biochemical properties that influence various biological processes:

Electron-Rich Nature : This compound interacts with electron transport proteins and enzymes, enhancing their efficiency in electron transfer processes.

Gene Expression Modulation : Research indicates that it can alter the expression of genes involved in oxidative stress responses, promoting cellular resilience.

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

- Cell Signaling Pathways : It modulates key signaling pathways that regulate cell function and metabolism.

- Toxicity Profile : Studies in animal models show that low doses enhance certain biochemical pathways without significant toxicity, suggesting a therapeutic window for potential applications.

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through specific binding:

- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes by binding to their active sites, thus modulating their activity.

1. Effects on Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that regulate metabolic flux and has been shown to affect key metabolites' levels.

2. Transport and Distribution

The compound's transport within cells is mediated by specific transporters and binding proteins. Its localization is crucial for its biological effects and is influenced by targeting signals.

3. Subcellular Localization

The subcellular localization of this compound is determined by post-translational modifications that direct it to specific organelles where it exerts its effects.

Comparative Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Gene Expression Modulation | Alters oxidative stress response genes | |

| Enzyme Interaction | Inhibits or activates key metabolic enzymes | |

| Toxicity in Animal Models | Enhances pathways at low doses without toxicity | |

| Cellular Resilience | Promotes resilience against oxidative stress |

Q & A

Q. Optimization Strategies :

- Purify intermediates via column chromatography to avoid side reactions.

- Monitor reaction progress using HPLC or TLC to ensure high yields (>75%) .

| Method | Catalyst/Reagents | Conditions | Key Challenges |

|---|---|---|---|

| Ullmann Coupling | CuI, K₂CO₃ | 160°C, DMF, 24h | Side-product formation |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 80°C, THF/H₂O, 12h | Boronic acid availability |

Basic Question: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton environments at δ 6.8–7.5 ppm) and amine proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 484.2) .

- HPLC : Assess purity (>98%) using C18 columns and UV detection (λ = 254 nm) .

Q. Best Practices :

- Use deuterated DMSO for NMR to resolve amine proton splitting.

- Calibrate MS with internal standards (e.g., sodium formate) for accuracy.

Basic Question: How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer :

The compound is sensitive to oxidation and light . Key stability considerations:

Q. Experimental Validation :

Basic Question: What are the primary research applications of this compound in materials science?

Q. Methodological Answer :

Q. Key Studies :

- Measure electroluminescence efficiency using Keithley source meters and integrating spheres .

- Optimize film morphology via spin-coating (2000–3000 rpm) and annealing (80–100°C) .

Advanced Question: How can researchers design experiments to investigate the compound’s charge transport properties in thin-film devices?

Q. Methodological Answer :

- Device Fabrication : Deposit thin films (50–100 nm) via thermal evaporation. Use ITO/glass substrates pre-cleaned with UV ozone .

- Characterization :

- Space-Charge-Limited Current (SCLC) : Measure current-voltage (I-V) curves to calculate mobility.

- Impedance Spectroscopy : Analyze charge recombination lifetimes (τ > 1 ms for optimal performance) .

Q. Data Interpretation :

- Compare mobility values across substrates (e.g., SiO₂ vs. PEN) to assess interface effects.

Advanced Question: How can contradictions in reported reactivity data (e.g., oxidation yields) be resolved?

Q. Methodological Answer :

Q. Case Study :

- Discrepancies in quinone yields (30–70%) may stem from trace metal impurities; chelate reagents (e.g., EDTA) can mitigate this .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

Q. Methodological Answer :

Q. Data Analysis :

Advanced Question: How can computational methods optimize synthetic routes for scaled-up production?

Q. Methodological Answer :

Q. Validation :

- Compare simulated activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Advanced Question: What methodologies are used to analyze degradation products under environmental conditions?

Q. Methodological Answer :

- Photodegradation Studies : Expose to simulated sunlight (AM 1.5G spectrum) and analyze by LC-MS/MS to identify quinones and amine fragments .

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (48h LC₅₀) to assess environmental impact .

Advanced Question: How is the compound integrated into electrochemical sensors, and what metrics define performance?

Q. Methodological Answer :

- Sensor Fabrication : Modify glassy carbon electrodes (GCE) with the compound via drop-casting. Use cyclic voltammetry (CV) to test redox activity (-0.5 to +1.0 V vs. Ag/AgCl) .

- Performance Metrics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.